2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
Description
Properties
IUPAC Name |
2-bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN/c15-10-7-8-14-12(9-10)11-5-3-1-2-4-6-13(11)16-14/h7-9,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJUCNUNAMZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734869 | |
| Record name | 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646038-03-1 | |
| Record name | 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Preparation Route (Inferred)
While no explicit peer-reviewed procedure for this exact compound is provided in the available sources, the following is a plausible synthetic route based on established methods for similar fused indole systems:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Cyclooctanone, indole, acid catalyst | Friedel–Crafts alkylation to form cyclooctylindole intermediate |
| 2 | Dehydrogenation agent (e.g., DDQ) | Formation of the aromatic indole system |
| 3 | N-bromosuccinimide (NBS), DMF, 0–5°C | Selective bromination at the 2-position |
| 4 | Silica gel chromatography | Purification of the final product |
Supplier and Technical Data
Several chemical suppliers provide the compound at high purity for research use, indicating that the synthetic route is robust and scalable:
| Supplier | Purity | Packaging | Price (2021–2023) |
|---|---|---|---|
| AK Scientific | ≥95% | 500 mg, 5 g | $731 (500 mg), $2444 (5 g) |
| CymitQuimica | ≥95% | 100 mg, 1 g | €821 (100 mg), €2102 (1 g) |
| Fluorochem | ≥95% | 250 mg, 1 g | Discontinued |
Research Findings and Analysis
- The compound’s synthesis is based on established indole chemistry, with the main innovation being the construction of the cycloocta-fused system and selective bromination.
- The high cost and limited commercial availability reflect the synthetic complexity and the specialized nature of the compound.
- No large-scale industrial routes or green chemistry alternatives have been reported in the accessible literature.
Data Table: Preparation Overview
| Preparation Aspect | Details |
|---|---|
| Core construction | Cyclization of indole with cyclooctane derivative, often via Friedel–Crafts or metathesis |
| Bromination | N-bromosuccinimide (NBS) or Br₂, low temperature, polar aprotic solvent |
| Purification | Column chromatography, recrystallization |
| Typical yield | Not reported for this specific compound; related indoles: 40–70% per step |
| Purity (commercial) | ≥95% |
| Scale | Milligram to gram (research scale) |
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent cycloocta[b]indole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-cycloocta[b]indole with structurally or functionally related compounds, emphasizing substituent effects, biological targets, and synthetic feasibility:
Key Comparisons
This contrasts with β-ketoester derivatives, where the electron-withdrawing group may facilitate interactions with catalytic residues in MptpB . Compared to 5-bromo-triazole-indoles (e.g., 9a–9d ), the cycloocta[b]indole scaffold provides conformational rigidity, which could improve target selectivity but may reduce solubility.
Biological Activity :
- Cycloocta[b]indole β-ketoesters exhibit low micromolar inhibition of MptpB, a virulence factor in Mycobacterium tuberculosis . The bromo derivative’s activity remains untested but is hypothesized to mimic these effects due to scaffold similarity.
- The azulene-based cycloocta[a]azulen-6-one targets mitochondrial complex II in cancer cells, highlighting the versatility of fused cyclooctane systems. However, indole derivatives may favor different mechanisms due to nitrogen’s lone-pair interactions.
In contrast, triazole-indoles require Cu(I)-catalyzed azide-alkyne cycloaddition, yielding 25–56% .
Q & A
Advanced Research Question
- Ring Strain : Eight-membered rings often exhibit conformational instability due to torsional strain, complicating cyclization. Intramolecular reactions may require high dilution to favor cyclization over polymerization .
- Purification : Medium-sized rings frequently co-elute with linear byproducts. Gradient flash chromatography (e.g., 70:30 to 100% EtOAc) improves separation .
- Catalyst Selection : CuI catalysts enhance azide-alkyne coupling efficiency but may require chelating agents (e.g., PEG-400) to prevent Cu aggregation .
Case Study : Cyclohepta[b]indole synthesis achieved 25% yield via water precipitation, suggesting cycloocta analogues may require optimized solvent systems (e.g., DMF/EtOAc) to mitigate low yields .
How do substituent positions affect brominated indole reactivity?
Advanced Research Question
- Electrophilic Substitution : Bromine at the 2-position (vs. 5- or 6-position) deactivates the indole ring, directing further substitution to less hindered sites. For example, 5-bromo derivatives undergo triazole formation at the 3-position .
- Steric Effects : Bulky substituents on the cyclooctane ring hinder functionalization. Computational modeling (DFT) predicts regioselectivity in electrophilic attacks .
Methodological Insight : Comparative NMR in fluorinated derivatives (e.g., δ -114.65 for 4-fluorophenyltriazole) highlights electronic effects of substituents .
What purification techniques optimize brominated indole isolation?
Basic Research Question
- Flash Chromatography : Solvent gradients (e.g., 70:30 EtOAc:hexane) resolve polar byproducts. R values guide fraction collection .
- Vacuum Distillation : Residual DMF is removed by heating to 90°C under vacuum, critical for NMR sample purity .
- Aqueous Workup : Ethyl acetate extraction (3×) followed by NaSO drying minimizes water-soluble impurities .
Can computational methods predict cycloocta[b]indole reactivity?
Advanced Research Question
- DFT Studies : Modeling HOMO-LUMO gaps and Fukui indices identifies reactive sites. For example, cyclooctane ring strain lowers activation barriers for ring-opening reactions .
- Molecular Dynamics : Simulates solvent effects on cyclization efficiency. Polar solvents (DMF) stabilize transition states in CuAAC reactions .
Case Study : SHELXT software automates crystal structure determination, aiding in validating computationally predicted geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
